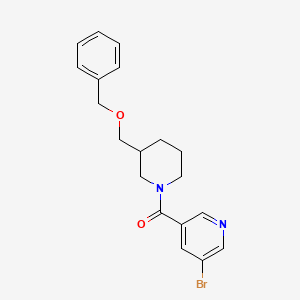

(3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone

描述

属性

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c20-18-9-17(10-21-11-18)19(23)22-8-4-7-16(12-22)14-24-13-15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEJNLJZHQTSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative in the presence of a base.

Attachment of the Bromopyridine Moiety: The final step involves coupling the piperidine derivative with a bromopyridine compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromopyridine moiety is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In organic synthesis, (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.

Industry

In the material science industry, the compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism by which (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing signal transduction pathways.

相似化合物的比较

Similar Compounds

- (3-((Benzyloxy)methyl)piperidin-1-yl)(5-chloropyridin-3-yl)methanone

- (3-((Benzyloxy)methyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

- (3-((Benzyloxy)methyl)piperidin-1-yl)(5-iodopyridin-3-yl)methanone

Uniqueness

The uniqueness of (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyridine ring, for example, allows for unique substitution reactions that are not possible with other halogenated analogs.

生物活性

The compound (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is a complex organic molecule with potential biological activities that are currently being explored in various fields, including medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring and a bromopyridine moiety , which contribute to its unique chemical reactivity and biological properties. The presence of the benzyloxy group enhances its solubility and interaction capabilities with biological targets.

Structural Formula

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.

- Introduction of the Benzyloxy Group : A nucleophilic substitution reaction is used where a benzyl halide reacts with a piperidine derivative.

- Attachment of the Bromopyridine Moiety : This is accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

These methods highlight the compound's versatility as an intermediate in organic synthesis, particularly in the creation of more complex bioactive molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also act as an inhibitor for key enzymes involved in metabolic processes. Specifically, derivatives containing piperidine structures have been associated with the inhibition of acetylcholinesterase (AChE) and urease, which are crucial for managing conditions like Alzheimer's disease and urinary infections respectively .

The mechanism by which this compound exerts its effects largely revolves around its ability to interact with specific biological targets:

- Receptor Binding : The compound may function as a ligand in receptor binding studies, modulating receptor activity through competitive or allosteric mechanisms.

- Enzyme Interaction : It likely binds to active sites or allosteric sites on enzymes, influencing their catalytic activity and thus impacting metabolic pathways.

Study 1: Antimicrobial Activity Assessment

A study evaluated various piperidine derivatives for their antibacterial properties using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects against pathogenic bacteria, suggesting potential therapeutic applications for infections .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | S. typhi | 15 |

| 2 | B. subtilis | 18 |

| 3 | E. coli | 10 |

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibitory activity of synthesized piperidine derivatives, revealing that many compounds displayed strong AChE inhibition with IC50 values indicating effective concentrations for therapeutic use.

| Compound | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| A | 2.14 | 5.00 |

| B | 0.63 | 4.50 |

Future Directions

The ongoing exploration of this compound suggests promising avenues for drug development, particularly in targeting neurodegenerative diseases and infections caused by resistant bacteria. Further studies involving molecular modeling and in vivo evaluations are essential to fully understand its therapeutic potential.

常见问题

Basic: What are the standard synthetic routes for (3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidine intermediate (e.g., 3-((benzyloxy)methyl)piperidine) using protecting groups like benzyl ethers to stabilize reactive sites during functionalization .

- Step 2: Coupling with 5-bromopyridine-3-carboxylic acid (or its activated derivative, such as an acid chloride) via amide or ketone bond formation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under inert conditions .

- Step 3: Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

Key reagents include coupling agents (e.g., HATU, DCC) and catalysts (e.g., DMAP).

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while DCM minimizes side reactions .

- Temperature Control: Lower temperatures (0–5°C) reduce undesired byproducts during sensitive steps like acyl chloride formation .

- Catalyst Tuning: Use of DMAP or pyridine to accelerate acylation reactions .

- Stoichiometry Adjustment: A 1.2–1.5 molar excess of the pyridine derivative ensures complete piperidine coupling .

For example, shows yields ranging from 8% to 78% depending on solvent systems (e.g., n-hexane/EtOAc vs. CHCl3/MeOH) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C-NMR: Assigns proton and carbon environments (e.g., benzyloxy methyl protons at δ 3.3–4.5 ppm, pyridine ring carbons at δ 120–150 ppm) .

- HPLC: Validates purity (>95% by peak area at 254 nm) and retention time consistency (e.g., 11.351–13.036 min in ) .

- Elemental Analysis: Confirms C, H, N content (e.g., deviations ≤0.3% between calculated and observed values in ) .

- Mass Spectrometry (MS): Determines molecular weight (e.g., HRMS for exact mass confirmation) .

Advanced: How can researchers address discrepancies in reported spectral data for similar compounds?

Answer:

Contradictions (e.g., NMR shifts or elemental analysis mismatches) require:

- Cross-Validation: Use complementary techniques (e.g., 2D NMR or IR) to resolve ambiguous signals .

- Reproducibility Checks: Repeat synthesis under standardized conditions to isolate variables (e.g., solvent purity, reaction time) .

- Computational Modeling: Compare experimental NMR data with DFT-predicted chemical shifts .

For example, highlights elemental analysis discrepancies (e.g., 72.04% C observed vs. 71.67% calculated), suggesting trace solvent retention .

Advanced: What strategies are used to study the structure-activity relationship (SAR) of this compound?

Answer:

SAR studies involve systematic modifications and biological testing:

- Core Modifications: Alter the piperidine ring (e.g., substituents at position 3) or pyridine bromine position to assess binding affinity .

- Bioisosteric Replacement: Substitute the benzyloxy group with thiophene or morpholine rings to evaluate pharmacokinetic effects .

- Pharmacological Assays: Test against target enzymes (e.g., kinases) or receptors using SPR or fluorescence polarization .

Table 1: Example SAR Modifications and Outcomes

| Modification Site | Structural Change | Observed Bioactivity | Reference |

|---|---|---|---|

| Piperidine C3 | Benzyloxy → Thiophene | Increased CNS penetration | |

| Pyridine C5 | Br → Cl | Reduced cytotoxicity |

Basic: What are the key structural features influencing the compound’s biological activity?

Answer:

Critical moieties include:

- Bromopyridine Ring: Enhances electrophilicity for covalent binding or halogen bonding with targets .

- Benzyloxy Group: Improves lipophilicity, aiding blood-brain barrier penetration for CNS applications .

- Piperidine Scaffold: Provides conformational rigidity for receptor interaction .

notes that replacing benzyloxy with smaller groups (e.g., methoxy) reduces metabolic stability .

Advanced: How to design pharmacological assays to evaluate its mechanism of action?

Answer:

Key methodologies include:

- Target Engagement Assays: Use radiolabeled ligands (e.g., [³H]-compound) for receptor binding studies .

- Enzyme Inhibition: Measure IC50 via fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cellular Uptake: Track intracellular accumulation using LC-MS/MS or confocal microscopy with fluorescent analogs .

highlights SPR for real-time binding kinetics (e.g., KD determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。